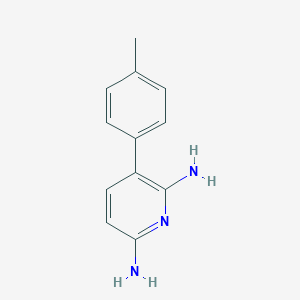![molecular formula C27H45ClNO4- B8123627 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)
3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride is a compound characterized by a complex structure featuring a polyunsaturated fatty acid esterified to a carnitine backbone. Known for its potential biological and therapeutic effects, this compound has garnered attention in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride typically involves esterification of eicosatetraenoic acid with 4-(trimethylazaniumyl)butanoate. Catalysts like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are often used under anhydrous conditions. The reaction proceeds at room temperature, producing the ester with high yield.
Industrial Production Methods: : On an industrial scale, this compound can be produced using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process involves the gradual addition of reactants and the use of solid-phase catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the polyunsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: : The reduction reactions primarily target the ester bond, utilizing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions can occur at the ester bond, with nucleophiles such as ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), 0°C.
Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: : Ammonia (NH3), methanol solvent, room temperature.
Major Products
Oxidation: : Dicarboxylic acids and shorter chain carboxylic acids.
Reduction: : Alcohol derivatives of the fatty acid.
Substitution: : Amides and esters.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, this compound is utilized as an intermediate for the synthesis of bioactive molecules.
Biology: : It is studied for its potential roles in cellular metabolism and membrane function, particularly due to its polyunsaturated fatty acid component.
Medicine: : There's ongoing research into its therapeutic effects, including anti-inflammatory and cardioprotective properties, due to its structural similarity to natural fatty acid derivatives.
Industry: : In the pharmaceutical industry, it’s explored as a novel drug candidate for metabolic disorders.
Mecanismo De Acción
Mechanism: : The compound functions by integrating into cell membranes, affecting their fluidity and function. The polyunsaturated fatty acid moiety plays a role in modulating signaling pathways related to inflammation and metabolism.
Molecular Targets and Pathways: : The compound primarily targets enzymes involved in fatty acid metabolism and signaling molecules like eicosanoids, which are crucial in inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoylcarnitine: : Another fatty acid-carnitine ester, but with a saturated fatty acid moiety.
Oleoylcarnitine: : Similar structure but with a monounsaturated fatty acid.
Uniqueness: : The presence of a polyunsaturated fatty acid gives 3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride unique properties in modulating membrane fluidity and involvement in complex signaling pathways, distinguishing it from its more saturated counterparts.
Propiedades
IUPAC Name |
3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/p-1/b10-9-,13-12-,16-15-,19-18-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLFLPIJLXQGA-BOSULEHESA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45ClNO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine](/img/structure/B8123588.png)

![3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8123596.png)







